Cas no 2172095-28-0 (3-amino-5-chloro-4-methylbenzene-1-sulfonyl fluoride)

3-amino-5-chloro-4-methylbenzene-1-sulfonyl fluoride 化学的及び物理的性質
名前と識別子
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- 3-amino-5-chloro-4-methylbenzene-1-sulfonyl fluoride
- EN300-1587265
- 2172095-28-0
-
- インチ: 1S/C7H7ClFNO2S/c1-4-6(8)2-5(3-7(4)10)13(9,11)12/h2-3H,10H2,1H3
- InChIKey: KKPWCBRKNDXKBP-UHFFFAOYSA-N
- ほほえんだ: ClC1=CC(=CC(=C1C)N)S(=O)(=O)F
計算された属性
- せいみつぶんしりょう: 222.9870055g/mol
- どういたいしつりょう: 222.9870055g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 13
- 回転可能化学結合数: 1
- 複雑さ: 277
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2
- トポロジー分子極性表面積: 68.5Ų
3-amino-5-chloro-4-methylbenzene-1-sulfonyl fluoride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1587265-0.1g |
3-amino-5-chloro-4-methylbenzene-1-sulfonyl fluoride |
2172095-28-0 | 0.1g |
$691.0 | 2023-06-04 | ||
Enamine | EN300-1587265-5.0g |
3-amino-5-chloro-4-methylbenzene-1-sulfonyl fluoride |
2172095-28-0 | 5g |
$2277.0 | 2023-06-04 | ||
Enamine | EN300-1587265-10.0g |
3-amino-5-chloro-4-methylbenzene-1-sulfonyl fluoride |
2172095-28-0 | 10g |
$3376.0 | 2023-06-04 | ||
Enamine | EN300-1587265-2500mg |
3-amino-5-chloro-4-methylbenzene-1-sulfonyl fluoride |
2172095-28-0 | 2500mg |
$1791.0 | 2023-09-24 | ||
Enamine | EN300-1587265-250mg |
3-amino-5-chloro-4-methylbenzene-1-sulfonyl fluoride |
2172095-28-0 | 250mg |
$840.0 | 2023-09-24 | ||
Enamine | EN300-1587265-50mg |
3-amino-5-chloro-4-methylbenzene-1-sulfonyl fluoride |
2172095-28-0 | 50mg |
$768.0 | 2023-09-24 | ||
Enamine | EN300-1587265-10000mg |
3-amino-5-chloro-4-methylbenzene-1-sulfonyl fluoride |
2172095-28-0 | 10000mg |
$3929.0 | 2023-09-24 | ||
Enamine | EN300-1587265-0.05g |
3-amino-5-chloro-4-methylbenzene-1-sulfonyl fluoride |
2172095-28-0 | 0.05g |
$660.0 | 2023-06-04 | ||
Enamine | EN300-1587265-0.25g |
3-amino-5-chloro-4-methylbenzene-1-sulfonyl fluoride |
2172095-28-0 | 0.25g |
$723.0 | 2023-06-04 | ||
Enamine | EN300-1587265-1.0g |
3-amino-5-chloro-4-methylbenzene-1-sulfonyl fluoride |
2172095-28-0 | 1g |
$785.0 | 2023-06-04 |
3-amino-5-chloro-4-methylbenzene-1-sulfonyl fluoride 関連文献
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Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411
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Iker Riaño,Uxue Uria,Luisa Carrillo,Efraim Reyes,Jose L. Vicario Org. Chem. Front., 2015,2, 206-210
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Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703
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Wei Li,Lei Wang,Wei Jiang Chem. Commun., 2017,53, 5527-5530
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Lucia Battistini,Paola Burreddu,Paola Carta,Gloria Rassu,Luciana Auzzas,Claudio Curti,Franca Zanardi,Elena M. V. Araldi,Carlo Scolastico,Giovanni Casiraghi Org. Biomol. Chem., 2009,7, 4924-4935
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6. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
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Sara M. Butterfield,Julius Rebek Jr. Chem. Commun., 2007, 1605-1607
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Yanran Li,Kai Yin,Yu Diao,Mei Fang,Junliang Yang,Jian Zhang,Hongtao Cao,Xiaoliang Liu,Jie Jiang Nanoscale, 2022,14, 2316-2326
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Yi Jiang,Yibo Chen,Mingjian Zhang,Yang Qiu,Feng Pan RSC Adv., 2016,6, 51871-51876
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Yuan-Sheng Lee,Nirveek Bhattacharjee,Albert Folch Lab Chip, 2018,18, 1207-1214
3-amino-5-chloro-4-methylbenzene-1-sulfonyl fluorideに関する追加情報
Introduction to 3-amino-5-chloro-4-methylbenzene-1-sulfonyl fluoride (CAS No. 2172095-28-0)
3-amino-5-chloro-4-methylbenzene-1-sulfonyl fluoride, identified by its CAS number 2172095-28-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound belongs to the class of sulfonyl fluorides, which are known for their versatile reactivity and utility in synthetic chemistry. The presence of both amino and chloro substituents, along with the fluoro group, makes this molecule a valuable intermediate in the synthesis of more complex molecules, particularly in the development of bioactive agents.
The structural features of 3-amino-5-chloro-4-methylbenzene-1-sulfonyl fluoride contribute to its unique chemical properties. The amino group (-NH₂) provides a nucleophilic center, enabling reactions such as nucleophilic substitution and condensation, while the chloro group (-Cl) can participate in electrophilic aromatic substitution reactions. The sulfonyl fluoride (-SO₂F) moiety is particularly interesting as it can be converted into other functional groups under specific conditions, making it a versatile building block for medicinal chemists.
In recent years, there has been a growing interest in sulfonyl fluorides due to their role in the development of novel pharmaceuticals. For instance, sulfonyl fluorides have been utilized in the synthesis of protease inhibitors, which are critical in the treatment of various diseases, including HIV and cancer. The fluorine atom in these compounds often enhances metabolic stability and bioavailability, making them attractive candidates for drug development.
One of the key applications of 3-amino-5-chloro-4-methylbenzene-1-sulfonyl fluoride is in the synthesis of sulfonamides, a class of compounds known for their broad spectrum of biological activity. Sulfonamides are widely used as antibiotics, diuretics, and anticonvulsants. The ability to introduce a sulfonyl fluoride group into a molecule allows for further functionalization, enabling the creation of structurally diverse sulfonamides with tailored biological properties.
Recent research has also explored the use of 3-amino-5-chloro-4-methylbenzene-1-sulfonyl fluoride in the development of kinase inhibitors. Kinases are enzymes that play a crucial role in cell signaling pathways and are often implicated in diseases such as cancer. By modifying the structure of this compound, researchers have been able to develop potent inhibitors that target specific kinases, offering new therapeutic strategies.
The synthesis of 3-amino-5-chloro-4-methylbenzene-1-sulfonyl fluoride typically involves multi-step organic reactions, starting from commercially available aromatic precursors. The introduction of the sulfonyl fluoride group is often achieved through fluorosulfonation reactions, which require careful control of reaction conditions to ensure high yield and purity. Advances in synthetic methodologies have made it possible to produce this compound with increasing efficiency and scalability.
In addition to its pharmaceutical applications, 3-amino-5-chloro-4-methylbenzene-1-sulfonyl fluoride has found utility in materials science. For example, it can be used as a precursor in the synthesis of advanced polymers and coatings that exhibit unique properties such as high thermal stability and chemical resistance. These materials are increasingly important in industries where durability and performance are critical.
The safety profile of 3-amino-5-chloro-4-methylbenzene-1-sulfonyl fluoride is another important consideration. While this compound is not classified as hazardous under normal conditions, appropriate handling procedures should be followed to minimize exposure. Personal protective equipment (PPE), such as gloves and safety goggles, should be worn when handling this substance. Additionally, good laboratory practices (GLP) should be adhered to ensure safe storage and disposal.
As research continues to advance, the applications of 3-amino-5-chloro-4-methylbenzene-1-sulfonyl fluoride are expected to expand further. New synthetic routes and functionalization strategies will likely emerge, opening up new possibilities for its use in drug discovery and material science. The continued exploration of this compound underscores its importance as a versatile intermediate in modern chemical research.
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